2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method includes the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent to form the corresponding methyl ester. This ester is then reacted with 2-hydroxybenzaldehyde to yield 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde. Finally, the aldehyde group is converted to the O-methyloxime derivative using methoxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, thiadiazole derivatives have been shown to inhibit urease, an enzyme involved in the hydrolysis of urea .
Comparison with Similar Compounds
Similar Compounds
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde: This compound is a precursor in the synthesis of the O-methyloxime derivative.
5-chloro-1,2,3-thiadiazole-4-carboxylic acid: Another related compound used in the synthesis process.
Uniqueness
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is unique due to its specific structure, which combines the thiadiazole ring with a benzenecarbaldehyde moiety and an O-methyloxime group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-1-[2-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-16-13-6-8-4-2-3-5-10(8)17-7-9-11(12)18-15-14-9/h2-6H,7H2,1H3/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYRHFCWXLKBU-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1OCC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CC=CC=C1OCC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.